5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine
Description
5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine (CAS: 2168-06-1) is a halogenated pyridine derivative featuring two chlorine substituents at positions 3 and 4-phenyl, along with a fluorine atom at position 2 of the pyridine ring. This compound is structurally characterized by its planar pyridine and chlorophenyl rings, with a dihedral angle of approximately 38.82° between the aromatic systems . Its stability arises primarily from van der Waals interactions due to the absence of hydrogen-bonding motifs . The compound serves as a precursor in pharmaceutical and agrochemical synthesis, particularly in developing biologically active molecules with tailored electronic and steric properties .
Properties
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2FN/c12-8-3-1-7(2-4-8)10-5-9(13)6-15-11(10)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUJJOARAUNLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258767 | |
| Record name | 5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364677-73-5 | |
| Record name | 5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1364677-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, making them potential targets for therapeutic interventions.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes. For instance, indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Biological Activity
5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has a molecular formula of C10H7Cl2F and a molecular weight of 233.07 g/mol. The presence of chlorine and fluorine atoms in its structure suggests potential interactions with biological targets, particularly through mechanisms involving enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The chlorine and fluorine substituents enhance the compound's lipophilicity, which may facilitate its penetration through cellular membranes, allowing it to reach intracellular targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, particularly those linked to cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways critical for cell survival and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- Breast Cancer (MDA-MB-453)
- Liver Cancer (HEP3B)
- Leukemia (HL-60)
In these studies, the compound showed IC50 values comparable to established anticancer agents such as methotrexate, indicating its potential as a lead compound for further drug development .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses significant activity against a range of bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : A study demonstrated that derivatives of this compound inhibit DHODH, an enzyme crucial for pyrimidine biosynthesis in both human cells and pathogens like Plasmodium falciparum, suggesting potential applications in treating malaria .
- Antiangiogenic Effects : Compounds similar in structure have shown antiangiogenic properties by inhibiting proangiogenic cytokines such as TNFα and VEGF. This suggests that this compound may also influence tumor growth through modulation of angiogenesis .
Data Table: Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural Parameters of Halogenated Pyridine Derivatives
Key Observations :
- The 3-chloro substituent in this compound introduces steric hindrance, slightly increasing the dihedral angle compared to non-3-substituted analogs .
- Compounds with hydroxyl or methoxy groups (e.g., 5-(4-methoxyphenyl)-2-fluoropyridine) exhibit hydrogen bonding, enhancing crystalline stability compared to purely halogenated derivatives .
Key Observations :
- Halogenation at the 3-position (as in the target compound) typically requires selective catalysts to avoid over-halogenation .
- Suzuki coupling is a common method for attaching aryl groups to pyridine rings, though yields vary with substituent electronic effects .
Spectroscopic and Analytical Data
Table 3: IR and NMR Signatures
Key Observations :
Table 4: Antimicrobial Activity of Selected Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
